molecular formula C18H13Cl2N5O2 B11292101 N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11292101
M. Wt: 402.2 g/mol
InChI Key: FWFVBMSNAGONNK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorophenyl groups and an imidazo[1,2-b][1,2,4]triazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent to form the imidazo[1,2-b][1,2,4]triazole ring. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • Ethyl acetoacetate

Comparison

Compared to similar compounds, N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl groups and the imidazo[1,2-b][1,2,4]triazole ring

Properties

Molecular Formula

C18H13Cl2N5O2

Molecular Weight

402.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C18H13Cl2N5O2/c19-11-7-5-10(6-8-11)16-22-18-23-17(27)14(25(18)24-16)9-15(26)21-13-4-2-1-3-12(13)20/h1-8,14H,9H2,(H,21,26)(H,22,23,24,27)

InChI Key

FWFVBMSNAGONNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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